Fmoc-Ser(Bzl)-OH
Overview
Description
Fmoc-Ser(Bzl)-OH: is an organic compound widely used in peptide synthesis. It is a derivative of the amino acid serine, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group . This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-Ser(Bzl)-OH is primarily used as a building block in peptide synthesis . Its primary targets are the amino acids and short peptides that it modifies. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of the building blocks .
Biochemical Pathways
The self-assembly of this compound with its targets can lead to the formation of functional materials . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific peptides it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is used to synthesize. The self-assembly of the compound with its targets can lead to the formation of functional materials with potential applications in various fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly process can be affected by pH and buffer ions . Additionally, the compound’s storage temperature can also impact its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser(Bzl)-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid ligases and peptidyl transferases . These interactions are essential for the accurate and efficient assembly of peptide chains. The benzyl group attached to the serine residue provides additional stability and protection, ensuring the integrity of the peptide during synthesis .
Cellular Effects
This compound: influences various cellular processes, particularly those related to protein synthesis and modification. It can affect cell signaling pathways by modulating the activity of enzymes involved in peptide synthesis. For example, the presence of this compound can enhance the efficiency of peptide bond formation, leading to increased protein synthesis. Additionally, this compound can impact gene expression by influencing the availability of amino acids for protein synthesis. Changes in cellular metabolism may also occur due to the altered availability of serine and its derivatives .
Molecular Mechanism
The molecular mechanism of This compound involves its role as a protecting group in peptide synthesis. The Fmoc group is attached to the amino group of serine, preventing unwanted reactions during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage between the Fmoc group and the amino group. The benzyl group attached to the serine residue provides additional stability and protection. During peptide synthesis, the Fmoc group can be selectively removed using mild base treatment, allowing for the sequential addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Long-term effects on cellular function may include changes in protein synthesis and modification, as well as potential impacts on cell signaling pathways .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. At low doses, the compound may enhance protein synthesis and improve cellular function. At high doses, it may cause toxic or adverse effects, such as disruption of cellular metabolism and inhibition of enzyme activity. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biochemical effects. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways related to protein synthesis and modification. The compound interacts with enzymes such as peptidyl transferases and Fmoc-protected amino acid ligases , which are essential for the assembly of peptide chains. Additionally, the presence of the Fmoc group can influence metabolic flux and metabolite levels by modulating the availability of amino acids for protein synthesis. The benzyl group attached to the serine residue may also affect the metabolic pathways by providing additional stability and protection .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can be localized to specific compartments or organelles, where it participates in peptide synthesis and modification. The distribution of this compound within cells can influence its activity and function, as well as its impact on cellular processes .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and modification occur. The presence of the Fmoc and benzyl groups can affect the localization and activity of the compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Bzl)-OH typically involves the protection of the hydroxyl group of L-serine with a benzyl group, followed by the protection of the amino group with an Fmoc group. One common method involves reacting L-serine with N-hydroxysuccinimide ester to obtain L-serine benzyl ester. This intermediate is then reacted with fluorenecarboxylic acid chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient protection of the functional groups .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ser(Bzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed via hydrogenolysis.
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Hydrogenolysis: Hydrogen gas with a palladium catalyst for benzyl group removal.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-Ser(Bzl)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: Industrially, this compound is used in the production of cyclic peptide antibiotics and other bioactive peptides. It is also utilized in the synthesis of phosphopeptides for research and diagnostic purposes .
Comparison with Similar Compounds
Fmoc-O-tert-butyl-L-serine: Similar to Fmoc-Ser(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.
Boc-O-benzyl-L-serine: Uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for amino protection.
Uniqueness: this compound is unique due to its combination of Fmoc and benzyl protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the sequential addition of amino acids requires precise control over protecting group removal .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDGLCDMLNEMJ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426922 | |
Record name | Fmoc-O-benzyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-48-7 | |
Record name | Fmoc-O-benzyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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